5-(4-Fluorobenzoyl)-2H-pyran-2-one

Catalog No.
S13105800
CAS No.
920017-68-1
M.F
C12H7FO3
M. Wt
218.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorobenzoyl)-2H-pyran-2-one

CAS Number

920017-68-1

Product Name

5-(4-Fluorobenzoyl)-2H-pyran-2-one

IUPAC Name

5-(4-fluorobenzoyl)pyran-2-one

Molecular Formula

C12H7FO3

Molecular Weight

218.18 g/mol

InChI

InChI=1S/C12H7FO3/c13-10-4-1-8(2-5-10)12(15)9-3-6-11(14)16-7-9/h1-7H

InChI Key

RJBSJTOMRLLHIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=COC(=O)C=C2)F

5-(4-Fluorobenzoyl)-2H-pyran-2-one is a chemical compound characterized by its unique structure, which incorporates a pyran-2-one moiety substituted with a fluorobenzoyl group. This compound is part of a class of compounds known as pyranones, which are recognized for their diverse biological activities and applications in medicinal chemistry. The presence of the fluorine atom in the 4-position of the benzoyl group is significant, as it can enhance the compound's lipophilicity and biological activity compared to its non-fluorinated counterparts .

The molecular formula for 5-(4-Fluorobenzoyl)-2H-pyran-2-one is C11H8F O2, and it has a molecular weight of approximately 198.18 g/mol. The compound exhibits interesting physicochemical properties, including solubility in organic solvents and potential for crystallization, which are essential for its applications in various fields .

Typical of pyranones:

  • Nucleophilic Substitution: The carbonyl carbon can be targeted by nucleophiles, leading to various substitution products.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols to form more complex derivatives.
  • Cyclization: Under specific conditions, it may undergo cyclization to form more complex ring structures.

The reactivity of this compound is influenced by the electron-withdrawing effect of the fluorine atom, which can stabilize certain reaction intermediates and enhance reaction rates .

Compounds containing the pyran-2-one structure have demonstrated a wide range of biological activities, including:

  • Antiviral: Some derivatives exhibit activity against viral infections.
  • Antimicrobial: Pyranones have shown effectiveness against various bacterial strains.
  • Antitumor: Certain analogs have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory: Some studies indicate that pyranones can reduce inflammation markers in biological systems .

The incorporation of fluorine into the structure often enhances these biological activities, making 5-(4-Fluorobenzoyl)-2H-pyran-2-one an attractive candidate for further pharmacological studies.

Several synthetic routes have been developed to produce 5-(4-Fluorobenzoyl)-2H-pyran-2-one. Common methods include:

  • Base-Mediated Cyclization: Starting from appropriate precursors like ethyl 4-fluorobenzoate and using bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) allows for the formation of the pyranone structure through cyclization reactions .
  • Reflux Conditions: Refluxing the reaction mixture in solvents like benzene facilitates the cyclization process and improves yields.
  • Recrystallization: Purification through recrystallization from suitable solvents ensures high purity of the final product .

5-(4-Fluorobenzoyl)-2H-pyran-2-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting viral infections or cancer.
  • Agricultural Chemistry: Its antimicrobial properties suggest potential use as a fungicide or pesticide.
  • Material Science: The compound could be explored for its utility in developing new materials with specific optical or electronic properties due to its structural characteristics .

Studies examining the interactions of 5-(4-Fluorobenzoyl)-2H-pyran-2-one with biological targets are crucial for understanding its mechanism of action:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its pharmacokinetics and bioavailability.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes related to disease pathways could reveal therapeutic potentials.

Such studies are essential for elucidating the compound's efficacy and safety profiles in biological systems .

Several compounds share structural similarities with 5-(4-Fluorobenzoyl)-2H-pyran-2-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-onePyranoneContains a methoxy group enhancing solubility
3-Ethyl-6-vinyltetrahydro-2H-pyran-2-oneTetrahydropyranoneDerived from CO₂, used in polymer synthesis
6-Hydroxy-4-methylpyran-2-oneHydroxypyranoneExhibits different biological activities

These compounds illustrate variations in substituents that affect their reactivity and biological properties. The presence of fluorine in 5-(4-Fluorobenzoyl)-2H-pyran-2-one distinguishes it from others by potentially enhancing its lipophilicity and biological activity compared to non-fluorinated analogs .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

218.03792224 g/mol

Monoisotopic Mass

218.03792224 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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